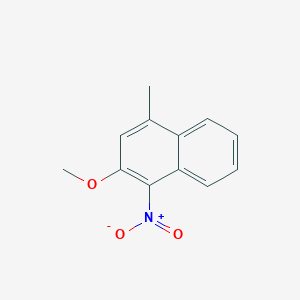
2-Methoxy-4-methyl-1-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methyl-1-nitronaphthalene is an organic compound with the molecular formula C₁₂H₁₁NO₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-1-nitronaphthalene typically involves the nitration of 2-methoxy-4-methylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-methyl-1-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromic acid.
Major Products Formed
Reduction: 2-Methoxy-4-methyl-1-aminonaphthalene.
Oxidation: 2-Methoxy-4-carboxy-1-nitronaphthalene.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-methyl-1-nitronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-methyl-1-nitronaphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, making it less reactive towards electrophiles.
Reduction and Oxidation: The nitro and methyl groups can be transformed into other functional groups, altering the compound’s chemical properties and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-methyl-1-nitronaphthalene can be compared with other similar compounds, such as:
2-Methyl-1-nitronaphthalene:
1-Methoxy-4-nitronaphthalene: This compound has a different substitution pattern, influencing its chemical properties and reactivity.
The presence of the methoxy group in this compound makes it unique, as it can participate in specific reactions and exhibit distinct chemical behaviors compared to its analogs.
Eigenschaften
CAS-Nummer |
72206-99-6 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-methoxy-4-methyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI-Schlüssel |
TZSLXQINTFFGLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
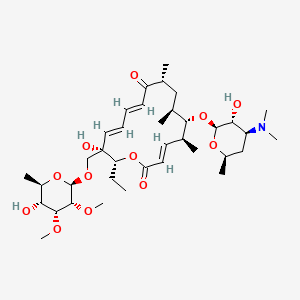
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
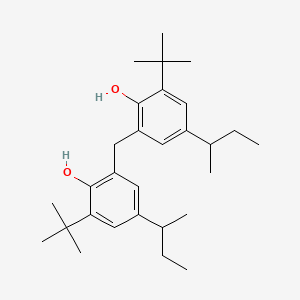
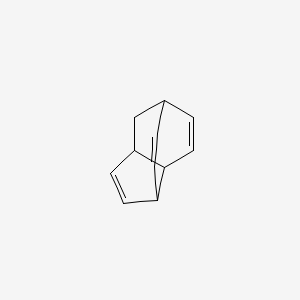
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
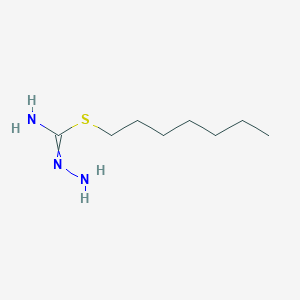
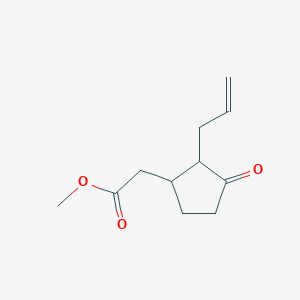
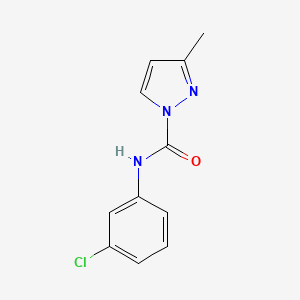

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
